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This guide provides a detailed comparative analysis of prominent Proteolysis Targeting
Chimeras (PROTACS) designed to degrade the epigenetic reader protein Eleven-Nineteen
Leukemia (ENL). ENL is a critical component of the super elongation complex (SEC) and is
implicated in the transcriptional dysregulation characteristic of various cancers, particularly
MLL-rearranged (MLL-r) acute leukemias.[1][2] This document summarizes key performance
data, outlines experimental methodologies, and visualizes the underlying biological and
experimental processes to aid in the evaluation and selection of ENL-targeting PROTACSs for

research and development.

Performance Comparison of ENL PROTACs

Two notable ENL PROTACs, MS41 and SR-1114, have been developed and characterized,
demonstrating the potential of targeted ENL degradation as a therapeutic strategy. The
following table summarizes their key performance metrics in various leukemia cell lines.
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E3
PROTA Ligase Cell DC50 EC50 Citation
Target . . Dmax
C Recruite Line (nM) (nM) (s)
d
MS41 ENL VHL MV4:11 3.50 >93% - [3][4]
SEMK2 2.84 >93% - [31[5]
Jurkat 3.03 >93% - [3][5]
KASUMI
. 26.58 >93% - [3][5]
SR-1114  ENL CRBN MV4;11 150 - - [6][71[8]
MO e [6171(E]
13
OCI/AML
) 1650 - - [6][7][8]
Compou ~88% (at [9][10]
ENL Cereblon  MV4;11 37 320
nd 1* ~500nM) [11]
Molm-13 47 ~88% - [12]

Note: Compound 1 is also referred to as a potent ENL degrader and appears to be a distinct
molecule from MS41 based on the reported data and E3 ligase recruiter.

Signaling Pathway and Mechanism of Action

ENL, a YEATS domain-containing protein, recognizes acetylated histones and plays a crucial
role in transcriptional elongation by recruiting the super elongation complex (SEC) to
chromatin.[2] In MLL-rearranged leukemias, the MLL-fusion protein aberrantly recruits ENL and
its associated machinery to target genes, such as HOXA9 and MEIS1, driving leukemogenesis.
[13]

PROTACSs targeting ENL operate by hijacking the ubiquitin-proteasome system (UPS). These
heterobifunctional molecules simultaneously bind to ENL and an E3 ubiquitin ligase, forming a
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ternary complex. This proximity facilitates the ubiquitination of ENL, marking it for degradation
by the proteasome. The degradation of ENL disrupts the transcriptional machinery essential for
the survival of leukemia cells.
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PROTAC Mechanism for ENL Degradation
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Experimental Workflow for ENL PROTAC Comparison

Cell Culture & Treatment

Treat with ENL PROTACs
(Dose-Response & Time-Course)

Biochemical Analysis

(Cell Lysis & Protein Quantification)

l

Densitometry Analysis
(Determine DC50 & Dmax)

Cellul

ar Phenotype Analysis

T
:

(Determine EC50/IC50)

Quantitative Data

Fdinctional Data

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 5/7

Tech Support


https://www.benchchem.com/product/b12409305/docs?utm_src=pdf-body-img#a-comparative-analysis-of-protacs-for-enl-degradation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409305?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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